2,6-Difluoro-4-iodonicotinaldehyde
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Overview
Description
2,6-Difluoro-4-iodonicotinaldehyde is a heterocyclic compound with the molecular formula C6H2F2INO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method is the direct iodination of 2,6-difluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: 2,6-Difluoro-4-iodonicotinic acid.
Reduction: 2,6-Difluoro-4-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-iodonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy. The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
2,6-Difluoro-4-iodonicotinaldehyde can be compared with other halogenated nicotinaldehydes, such as:
2,6-Difluoro-4-chloronicotinaldehyde: Similar in structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
2,6-Difluoro-4-bromonicotinaldehyde:
2,6-Difluoro-4-fluoronicotinaldehyde: Has a fluorine atom at position 4, making it less reactive than its iodine or bromine counterparts.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-4-iodopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILUMJHFCTENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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